molecular formula C8H3Cl2NO2S B1654486 5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one CAS No. 23589-75-5

5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one

Cat. No.: B1654486
CAS No.: 23589-75-5
M. Wt: 248.08 g/mol
InChI Key: CEAYLRXCIZAIPQ-UHFFFAOYSA-N
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Description

5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one is a heterocyclic compound that belongs to the oxathiazolone family. These compounds are characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms. The specific structure of this compound includes a dichlorophenyl group attached to the oxathiazolone ring, which imparts unique chemical and biological properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The traditional synthesis of 1,3,4-oxathiazol-2-one derivatives, including 5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one, typically involves a 1,3-dipolar cycloaddition reaction. This process includes heating chlorocarbonylsulfenyl chloride with an appropriate amide in a solvent such as toluene or chloroform . The reaction conditions may vary based on the specific substituents on the amide, and the reaction is often carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Decarboxylation: Typically involves heating the compound to induce the loss of carbon dioxide and formation of the desired product.

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Isothiazole Derivatives: Formed through decarboxylation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit proteasomes in Mycobacterium tuberculosis and humans, which is crucial for its antibacterial activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one is unique due to the presence of both chlorine atoms on the phenyl ring and the oxathiazolone ring structure. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-1,3,4-oxathiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2S/c9-4-1-2-5(6(10)3-4)7-11-14-8(12)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAYLRXCIZAIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NSC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00526659
Record name 5-(2,4-Dichlorophenyl)-2H-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23589-75-5
Record name 5-(2,4-Dichlorophenyl)-2H-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one
Reactant of Route 2
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5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one

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